2-(2-Methoxyethoxy)pyrimidin-4-amine
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Overview
Description
2-(2-Methoxyethoxy)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethoxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)pyrimidin-2-amine: This compound has a similar structure but differs in the position of the methoxyethoxy group.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a dual inhibitor of aurora kinase A and epidermal growth factor receptor kinase.
Pyrimidin-2-amine derivatives: These compounds are potent inhibitors of PLK4 and have applications in cancer treatment.
Uniqueness
2-(2-Methoxyethoxy)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60722-66-9 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3,(H2,8,9,10) |
InChI Key |
UDLFNLQBTQFIPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=CC(=N1)N |
Origin of Product |
United States |
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